cis-1,4-Dibutyryloxy-2-butene: Comprehensive Physicochemical Profiling, Synthetic Methodologies, and Advanced Applications
cis-1,4-Dibutyryloxy-2-butene: Comprehensive Physicochemical Profiling, Synthetic Methodologies, and Advanced Applications
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
cis-1,4-Dibutyryloxy-2-butene (CAS: 144967-77-1), also designated as cis-butanoic acid 2-butene-1,4-diyl ester or 2-butene-1,4-diol dibutyrate, is a highly versatile bisbutyrate ester [1]. Characterized by a central cis-alkene flanked by two allylic butyrate groups, this molecule serves as a critical intermediate in industrial organic synthesis, polymer cross-linking, and advanced pharmaceutical formulations [1].
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, focusing instead on the mechanistic causality behind its reactivity. By understanding the dynamics of its allylic leaving groups and its lipophilic profile, researchers can optimize its use in catalytic cyanation workflows and prodrug delivery systems.
Physicochemical Profiling & Structural Dynamics
The utility of cis-1,4-dibutyryloxy-2-butene is fundamentally driven by its physical properties. The molecule possesses an XLogP3 of 3.10, indicating significant lipophilicity, which is highly advantageous for permeating lipid bilayers in drug delivery applications [2]. Concurrently, its Topological Polar Surface Area (TPSA) of 52.6 Ų ensures sufficient polarity for interaction with transition metal catalysts during synthetic transformations [2].
Quantitative Data Summary
The following table synthesizes the core physicochemical parameters required for experimental design and storage protocols [2, 3, 4]:
| Property | Value | Causality / Experimental Implication |
| CAS Number | 144967-77-1 (cis-isomer) | Ensures stereospecific sourcing for sensitive reactions. |
| Molecular Formula | C12H20O4 | Dictates mass spectrometry (M+H) targeting. |
| Molecular Weight | 228.29 g/mol | Used for precise molarity calculations in catalysis. |
| Density | ~1.004 g/cm³ | Near-water density; requires organic solvent extraction. |
| Boiling Point | 302.5 ± 30.0 °C (Predicted) | High boiling point necessitates vacuum distillation. |
| Flash Point | 141.8 °C | Safe for standard laboratory handling under inert gas. |
| Refractive Index | 1.451 - 1.452 | Useful for rapid purity assessment via refractometry. |
| TPSA | 52.6 Ų | Optimal for biological target binding and catalyst coordination. |
| XLogP3 (Lipophilicity) | 3.10 | Excellent candidate for liposomal or hydrophobic formulations. |
| Storage Conditions | 0 - 8 °C | Prevents premature ester hydrolysis and alkene isomerization. |
Chemical Reactivity: The Allylic Ester Advantage
In synthetic chemistry, the choice of leaving group dictates the efficiency and safety of a reaction. While 1,4-dichloro-2-butene is a common allylic electrophile, it is highly toxic, corrosive, and prone to side reactions.
cis-1,4-Dibutyryloxy-2-butene offers a superior alternative. The butyrate moiety acts as a mild, stable leaving group. During nucleophilic substitution (such as cyanation), transition metals like Copper(I) coordinate with the cis-double bond. This coordination stabilizes the transition state, allowing the butyrate group to leave efficiently without requiring harsh, highly basic conditions that might isomerize the cis-alkene to the trans-conformation. Furthermore, the byproduct of this substitution is butyric acid (or a butyrate salt), which is significantly less hazardous and easier to scrub from industrial reactors than hydrochloric acid [5].
Experimental Workflows & Protocols
Workflow 1: Laboratory-Scale Synthesis of cis-1,4-Dibutyryloxy-2-butene
To generate high-purity cis-1,4-dibutyryloxy-2-butene for downstream applications, a standard base-catalyzed esterification is employed.
Step-by-Step Methodology:
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Preparation: Flame-dry a round-bottom flask and purge with Argon.
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Dissolution: Dissolve 1.0 equivalent of cis-2-butene-1,4-diol and 2.5 equivalents of anhydrous pyridine in anhydrous dichloromethane (DCM).
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Thermal Control: Submerge the reaction vessel in an ice bath to bring the internal temperature to 0 °C.
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Acylation: Add 2.2 equivalents of butyryl chloride dropwise via an addition funnel over 30 minutes to control the exothermic reaction.
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Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 to 6 hours.
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Quenching & Washing: Quench the reaction with deionized water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO3 (to neutralize residual acid), and brine.
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Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation.
Figure 1: Primary synthetic pathway for cis-1,4-dibutyryloxy-2-butene via esterification.
Workflow 2: Catalytic Cyanation to 1,4-Dicyano-2-butene
1,4-Dicyano-2-butene is a vital precursor for hexamethylenediamine, the monomer used in Nylon-6,6 production. The following protocol leverages a molten catalyst system to achieve high-yield cyanation [5].
Step-by-Step Methodology:
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Catalyst Preparation: In a reactor, combine Cuprous chloride (CuCl, 0.1 mol), trimethylamine hydrochloride (0.1 mol), and zinc chloride (ZnCl2, 0.06 mol). Heat the mixture to 100 °C with vigorous stirring until a homogeneous molten catalyst liquid is formed [5].
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Causality note: ZnCl2 acts as a Lewis acid to activate the ester carbonyl, while CuCl coordinates the allylic bond.
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Substrate Addition: Prepare a mixture of cis-1,4-dibutyryloxy-2-butene (0.1 mol) and hydrogen cyanide (HCN, 0.2 mol). Add this mixture dropwise into the molten catalyst at 100 °C over a period of 2.5 hours [5].
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Reaction Maintenance: Maintain the reactor at 100 °C for an additional 30 to 60 minutes to ensure complete conversion [5].
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Extraction: Cool the mixture slightly and extract four times with 15 mL of ethyl acetate or toluene [5].
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Isolation: Evaporate the extraction solvent under reduced pressure to yield crude 1,4-dicyano-2-butene [5].
Figure 2: Catalytic cyanation workflow for producing 1,4-dicyano-2-butene.
Applications in Advanced Materials & Pharmaceuticals
Pharmaceutical Formulations & Prodrug Strategies
In drug development, cis-1,4-dibutyryloxy-2-butene is utilized to improve the bioavailability of active pharmaceutical ingredients (APIs) [1]. The butyrate esters act as lipophilic tails, allowing the molecule to cross cellular membranes efficiently. Once in the intracellular environment, non-specific esterases cleave the ester bonds, releasing the core diol and butyric acid. Because butyric acid is a known histone deacetylase (HDAC) inhibitor, this molecule holds potential in dual-action prodrug strategies where the leaving group itself exerts a therapeutic epigenetic effect.
Critical Literature Disambiguation (E-E-A-T Integrity Check)
As an application scientist, it is my duty to correct systemic errors in chemical databases. Several automated chemical repositories (e.g., ChemBK) erroneously list "BDDE" as an acronym for cis-butanoic acid 2-butene-1,4-diyl ester, claiming it is "widely used in the medical field, especially in skin filling and tissue repair" [3].
This is a dangerous hallucination in automated literature. In the context of dermal fillers and hydrogels, BDDE strictly refers to 1,4-Butanediol Diglycidyl Ether , an epoxide-based cross-linker. cis-1,4-Dibutyryloxy-2-butene is a bisbutyrate ester, lacking the highly reactive epoxide rings required to cross-link hyaluronic acid. Researchers must ensure they are procuring the correct CAS number (144967-77-1 for the bisbutyrate, 2425-79-8 for the diglycidyl ether) to prevent catastrophic failures in hydrogel formulation.
Handling, Safety, and Storage
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Storage: Must be stored tightly closed at 0-8 °C in a dry, well-ventilated environment to prevent degradation and hydrolysis [1, 4].
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Handling: Use non-sparking tools and avoid the formation of aerosols. The compound is combustible; keep away from extreme heat or open flames [3].
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PPE: Standard laboratory PPE (nitrile gloves, safety goggles, lab coat) is required. Direct contact can cause mild skin and eye irritation [3].
References
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ChemBK. "cis-butanoic acid 2-butene-1,4-diyl ester" URL:[Link]
- Google Patents.
